molecular formula C6H6O4Zn B081305 Zinc acrylate CAS No. 14643-87-9

Zinc acrylate

Cat. No. B081305
CAS RN: 14643-87-9
M. Wt: 207.5 g/mol
InChI Key: XKMZOFXGLBYJLS-UHFFFAOYSA-L
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Patent
US06278010B1

Procedure details

To a 4000 liter jacketed stainless steel reactor, at room temperature, were fed successively toluene (1472 kg), zinc oxide (310 kg, 99% purity, 3.77 kmol) and stearic acid (56.0 kg, 0.197 kmol). Then, the temperature was raised to 55±5° C. To the reactor was added dropwise acrylic acid (506 kg, 7.02 kmol) over 2.5 hours, and continued the stirring while keeping at this temperature for additional 2 hours in order to complete the reaction. To this reaction mixture was added Sinopol 1536 (2.0 kg, HLB 12.8, comprising mainly polyoxyethylene alkyl ether). After stirring for additional 30 minutes, the resulting cream-like mixture was fed into a paddle dryer for distilling off toluene and water under reduced pressure, and pulverizing the powder. A modified zinc acrylate as a white fine powder was thus obtained (780 kg, 96.7% yield). Moisture content is<0.5 wt %, acryl content is 56.1 wt % and an analyzed ash content is 38 wt %. IR spectrum (KBr): λ 2917, 2848, 1644, 1575, 1522, 1447, 1433, 1373, 1365, 1274, 1067, 974 cm−1. After discharging the material, no cluster stuck on the blade in the dryer was observed, and no cake was detected in the powder.
Quantity
310 kg
Type
reactant
Reaction Step One
Quantity
56 kg
Type
reactant
Reaction Step Two
Quantity
506 kg
Type
reactant
Reaction Step Three
[Compound]
Name
polyoxyethylene alkyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1472 kg
Type
solvent
Reaction Step Five
Yield
96.7%

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].[C:3]([OH:22])(=[O:21])[CH2:4][CH2:5]CCCCCCCCCCCCCCC.[C:23]([OH:27])(=[O:26])[CH:24]=[CH2:25]>C1(C)C=CC=CC=1>[C:3]([O-:22])(=[O:21])[CH:4]=[CH2:5].[Zn+2:2].[C:23]([O-:27])(=[O:26])[CH:24]=[CH2:25] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
310 kg
Type
reactant
Smiles
[O-2].[Zn+2]
Step Two
Name
Quantity
56 kg
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Three
Name
Quantity
506 kg
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
polyoxyethylene alkyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1472 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
After stirring for additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
To this reaction mixture was added Sinopol 1536 (2.0 kg, HLB 12.8
DISTILLATION
Type
DISTILLATION
Details
for distilling off toluene and water under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Zn+2].C(C=C)(=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.